GSK PERK Inhibitor

Übersicht

Beschreibung

PERK-IN-4 ist ein potenter und selektiver Inhibitor der Proteinkinase R-ähnlichen endoplasmatischen Retikulumkinase (PERK). Diese Verbindung weist einen IC50-Wert von 0,3 nM auf, was auf ihre hohe Wirksamkeit bei der Hemmung der PERK-Aktivität hindeutet . PERK wird als Reaktion auf verschiedene Belastungen des endoplasmatischen Retikulums aktiviert, die an zahlreichen Krankheitszuständen beteiligt sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PERK-IN-4 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung eines Pyrrolo[2,3-d]pyrimidin-Kerns, gefolgt von der Funktionalisierung, um die Trifluormethylphenyl- und Indol-Einheiten einzuführen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen und hoher Temperaturen, um die Bildung des gewünschten Produkts zu ermöglichen.

Industrielle Produktionsverfahren

Die industrielle Produktion von PERK-IN-4 würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dazu könnte die Verwendung von Durchflussreaktoren und Prinzipien der Grünen Chemie gehören, um die Effizienz und Nachhaltigkeit des Produktionsprozesses zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PERK-IN-4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: PERK-IN-4 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an PERK-IN-4 zu modifizieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von PERK-IN-4 verwendet werden, umfassen starke Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile (z. B. Amine, Thiole). Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen von PERK-IN-4 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung oxidierter Derivate führen, während Substitutionsreaktionen verschiedene substituierte Pyrrolo[2,3-d]pyrimidin-Verbindungen ergeben .

Wissenschaftliche Forschungsanwendungen

PERK-IN-4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Rolle von PERK in verschiedenen chemischen Prozessen zu untersuchen.

Medizin: Als potenzieller Therapeutikum für Krankheiten erforscht, die mit Stress des endoplasmatischen Retikulums verbunden sind, wie z. B. neurodegenerative Erkrankungen und Krebs

Wirkmechanismus

PERK-IN-4 übt seine Wirkung aus, indem es selektiv die Aktivität von PERK hemmt. PERK ist ein Sensor für Stress des endoplasmatischen Retikulums, der den eukaryotischen Initiationsfaktor 2 alpha (eIF2α) phosphoryliert, was zur Abschwächung der globalen Proteinsynthese und zur Aktivierung von Stressreaktionspfaden führt . Durch die Hemmung von PERK verhindert PERK-IN-4 die Phosphorylierung von eIF2α, wodurch die zelluläre Stressreaktion moduliert und das Zellüberleben unter Stressbedingungen gefördert wird .

Wirkmechanismus

PERK-IN-4 exerts its effects by selectively inhibiting the activity of PERK. PERK is an endoplasmic reticulum stress sensor that phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), leading to the attenuation of global protein synthesis and activation of stress response pathways . By inhibiting PERK, PERK-IN-4 prevents the phosphorylation of eIF2α, thereby modulating the cellular stress response and promoting cell survival under stress conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GSK2606414: Ein weiterer potenter PERK-Inhibitor mit einem IC50-Wert von 0,4 nM.

GSK2656157: Ein PERK-Inhibitor mit einem IC50-Wert von 0,9 nM.

AMG44: Ein spezifischerer PERK-Inhibitor im Vergleich zu GSK2606414 und GSK2656157.

Einzigartigkeit

PERK-IN-4 ist aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von PERK einzigartig. Im Gegensatz zu anderen Inhibitoren hat PERK-IN-4 einen niedrigeren IC50-Wert, was auf seine überlegene Wirksamkeit hindeutet. Darüber hinaus ermöglicht seine chemische Struktur spezifische Wechselwirkungen mit dem aktiven Zentrum von PERK, wodurch seine Selektivität verbessert und Off-Target-Effekte reduziert werden .

Biologische Aktivität

GSK PERK inhibitors, particularly GSK2606414 and GSK2656157, have emerged as significant compounds in the field of cancer research and therapeutic development. These inhibitors target the protein kinase R-like endoplasmic reticulum kinase (PERK), which plays a critical role in the unfolded protein response (UPR) and has implications in various diseases, including cancer, neurodegeneration, and metabolic disorders. This article provides a detailed overview of their biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Overview of PERK and Its Inhibition

PERK is a key regulator of cellular stress responses, particularly in conditions of endoplasmic reticulum (ER) stress. It phosphorylates eIF2α, leading to the attenuation of protein synthesis and activation of stress response genes such as ATF4 and CHOP. Inhibiting PERK can disrupt these pathways, potentially leading to apoptosis in cancer cells that rely on the UPR for survival under stress conditions.

Key Compounds

- GSK2606414

- GSK2656157

GSK2606414

- Cellular Effects : Inhibits high glucose-induced neurotoxicity by attenuating the PERK/eIF2α/ATF4/CHOP pathway, which is crucial for neuronal survival under stress . This compound also exhibits anti-apoptotic effects by modulating levels of pro-apoptotic (Bax, caspase-3) and anti-apoptotic (Bcl-2) proteins.

- Pharmacodynamics : Oral administration leads to dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as an anticancer agent .

GSK2656157

- Antitumor Activity : Shown to inhibit multiple human tumor xenografts growth in mice through anti-angiogenic effects . The compound's efficacy is linked to its ability to mimic genetic ablation of PERK in vivo.

- Mechanistic Insights : The compound alters mitochondrial function and reduces oxidative stress markers, contributing to its protective effects against ER stress-induced apoptosis .

Case Studies

- Neuroprotection :

- Cancer Therapy :

- RIPK1 Inhibition :

Comparative Data Table

| Compound | IC50 (nM) | Selectivity | Primary Action | Notable Effects |

|---|---|---|---|---|

| GSK2606414 | 0.4 | >1000-fold | PERK inhibition | Neuroprotection; anti-apoptotic |

| GSK2656157 | 10-30 | High | Tumor growth inhibition | Anti-angiogenic; mimics genetic ablation |

Eigenschaften

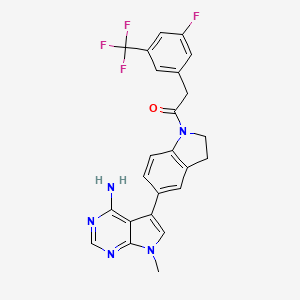

IUPAC Name |

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVQGBJMIQCDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735211 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337531-89-1 | |

| Record name | 1-[5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydro-1H-indol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.